molecular formula C92H151N23O24 B021670 alamethicin F50

alamethicin F50

Cat. No.: B021670
M. Wt: 1963.3 g/mol
InChI Key: YPZSDWIWYLTCKG-UTXLBGCNSA-N
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Description

Alamethicin F50 is a channel-forming peptide antibiotic produced by the fungus Trichoderma viride. It belongs to the peptaibol family, which are non-ribosomally synthesized peptides characterized by the presence of the non-proteinogenic amino acid residue 2-aminoisobutyric acid (Aib). This compound is known for its ability to form voltage-gated ion channels in lipid bilayers, making it a valuable tool in biophysical studies and a potential therapeutic agent .

Scientific Research Applications

Alamethicin F50 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Alamethicin F50, a neutral linear peptaibol complex with potent antibiotic activity , primarily targets lipid membranes . It acts as an ionophore, transporting ions through biological and artificial lipid membranes .

Mode of Action

This compound forms voltage-dependent ion channels in lipid bilayer membranes . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . This ability to transport cations through membranes is a key aspect of its mode of action .

Biochemical Pathways

It is known that it plays a role in the activation of ugts (uridine 5’-diphospho-glucuronosyltransferases) in human liver microsomes . This suggests that it may have a role in glucuronidation, a major phase II metabolic pathway in the liver.

Pharmacokinetics

It has been used in studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .

Result of Action

The primary result of this compound’s action is the formation of voltage-dependent ion channels in lipid bilayer membranes . This leads to the transport of ions across these membranes, which can disrupt normal cellular function and lead to cell death .

Action Environment

This compound is soluble in ethanol, methanol, DMF, and DMSO . Its action can be influenced by the lipid composition of the target membrane, the presence of other substances in the environment, and the pH and temperature of the environment . .

Safety and Hazards

Alamethicin F50 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and should be stored locked up . In case of contact with eyes, it should be rinsed immediately with plenty of water and medical advice should be sought .

Future Directions

Future research on Alamethicin F50 could focus on its mechanism of action in relation to pore-forming molecules . Advanced techniques of SSNMR are important in these studies, as they are capable of describing the alignment of helical peptides, such as this compound, in lipid bilayers .

Biochemical Analysis

Biochemical Properties

Alamethicin F50 is a 20-amino acid channel-forming peptide antibiotic . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . It has the ability to transport cations through biological and artificial lipid membranes . Its function is similar to Gramicidin A in that it forms pores or channels in the membrane in a voltage-dependent manner .

Cellular Effects

This compound has been found to exhibit cytotoxic activity in the single digit µM range when evaluated against a panel of cancer cell lines . It also causes hemolysis of erythrocytes . The bioactivity results of this compound correlates with their hydrophobicity .

Molecular Mechanism

This compound forms voltage-dependent ion channels by aggregation of four to six molecules . It is hypothesized to be catalyzed by alamethicin synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .

Temporal Effects in Laboratory Settings

This compound was found to be stable when stored in methanol at room temperature for one month . Its incorporation into membranes was found to be associated with changes in lipid mobility .

Metabolic Pathways

This compound can be used for the study of parallel Cytochrome P450 (CYP) and Uridine 5’-diphospho-glucuronosyltransferase (UGT) mediated metabolic pathways in microsomes .

Transport and Distribution

This compound has the ability to transport cations through biological and artificial lipid membranes . It forms pores or channels in the membrane in a voltage-dependent manner , which could influence its distribution within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alamethicin F50 can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis involves the use of protected amino acid derivatives to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the solid support and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Trichoderma viride under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, such as reverse-phase high-performance liquid chromatography (HPLC), to isolate and purify the peptide .

Chemical Reactions Analysis

Types of Reactions

Alamethicin F50 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties, potentially enhancing its biological activity or stability .

Common Reagents and Conditions

Common reagents used in the chemical modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substituting agents like alkyl halides. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products

The major products formed from the chemical reactions of this compound include oxidized, reduced, and substituted derivatives. These modified peptides can exhibit altered biological activities and are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids and its ability to form voltage-gated ion channels. Its high content of 2-aminoisobutyric acid (Aib) and the presence of methoxy-substituted amino acids contribute to its distinct structure and function .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZSDWIWYLTCKG-UTXLBGCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H151N23O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1963.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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